molecular formula C7H9NO4 B1194724 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid CAS No. 2353-17-5

2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid

Cat. No. B1194724
CAS RN: 2353-17-5
M. Wt: 171.15 g/mol
InChI Key: CXMBCXQHOXUCEO-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid is a chemical compound that is involved in enzymology. It is a substrate for the enzyme 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase (EC 2.3.1.117), which catalyzes the chemical reaction involving succinyl-CoA and water . This enzyme belongs to the family of transferases, specifically those acyltransferases transferring groups other than aminoacyl groups .


Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid involves the enzyme 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase. This enzyme catalyzes the chemical reaction where succinyl-CoA and (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate react in the presence of water to produce CoA and N-succinyl-L-2-amino-6-oxoheptanedioate .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid is complex and is a subject of ongoing research. As of late 2007, 4 structures have been solved for this class of enzymes, with PDB accession codes 1KGQ, 1KGT, 2TDT, and 3TDT .


Chemical Reactions Analysis

The chemical reaction catalyzed by the enzyme 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase involves the substrates succinyl-CoA, (S)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylate, and water. The products of this reaction are CoA and N-succinyl-L-2-amino-6-oxoheptanedioate .

Scientific Research Applications

  • Metal–Organic Framework Structures : The ligand pyridine-2,6-dicarboxylic acid (pdcH2), a derivative of 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid, is used in the formation of 1D, 2D, or 3D metal–organic framework structures when reacting with Cu(NO3)2·6H2O. These structures are characterized using methods like X-ray crystallography and magnetic measurements, showing potential in materials science and engineering (Ghosh, Ribas, & Bharadwaj, 2004).

  • Synthesis of Pyridines : 2,3,4,5-Tetrahydropyridines are efficiently converted into pyridines through a process involving α, α-dichlorination with N-chlorosuccinimide (NCS) followed by dehydrochlorination. This study highlights a new method for synthesizing pyridines, which are crucial in pharmaceuticals and agrochemicals (Kimpe, Keppens, & Fonck, 1996).

  • Isomerization Studies : Research demonstrates that 2-aryl-5,6-tetramethylene-3,3,4-tricyano-2,3,4,5-tetrahydropyridine-4-carboxamides isomerize under the influence of acids, forming different compounds. This type of isomerization is important for understanding chemical reactivity and designing new compounds (Kayukov et al., 1997).

  • Intermediate in Diaminopimelate Pathway to L-Lysine : The compound is a key intermediate in the diaminopimelate pathway to L-Lysine, a critical amino acid. The study discusses its synthesis and properties, contributing to biochemistry and amino acid research (Chrystal, Couper, & Robins, 1995).

  • Chlorination Studies : Research on the chlorination of 2,6-dimethyl-3,5-dicarbomethoxy-4-(2′-difluoromethoxyphenyl)-1,4-dihydropyridine demonstrated the formation of 2,3,4,5-tetrahydropyridines with varying degrees of chlorination. This study is significant in organic synthesis and pharmaceutical chemistry (Skrastin'sh et al., 1990).

  • Synthesis of Tetrahydropyridines from Morita–Baylis–Hillman Acetates : The study explored the synthesis of tetrahydropyridine-3-carboxylic acid derivatives, which have shown interesting biological activities. This research contributes to medicinal chemistry and drug design (Kim et al., 2016).

properties

IUPAC Name

2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMBCXQHOXUCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N=C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946284
Record name 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid

CAS RN

2353-17-5
Record name 2,3,4,5-Tetrahydro-2,6-pyridinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2353-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-2,6-pyridinedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid
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Reactant of Route 5
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid
Reactant of Route 6
2,3,4,5-Tetrahydropyridine-2,6-dicarboxylic acid

Citations

For This Compound
2
Citations
JF Caplan, A Sutherland, JC Vederas - Journal of the Chemical …, 2001 - pubs.rsc.org
L-Tetrahydrodipicolinic acid 1, a key intermediate of diaminopimelate metabolism has been prepared in 6 steps and 23% overall yield from L-allylglycine 4. The key step during this …
Number of citations: 15 pubs.rsc.org
T Rodshagen - 2022 - search.proquest.com
With the current rate of population growth, it is estimated that global food production will need to double over the course of the next century to sustain healthy diets on the global scale. …
Number of citations: 2 search.proquest.com

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